molecular formula C6H12O3S B175449 Isopropyl cyclopropanesulfonate CAS No. 146475-51-6

Isopropyl cyclopropanesulfonate

Cat. No. B175449
M. Wt: 164.22 g/mol
InChI Key: XKRMLHDJNYNCHZ-UHFFFAOYSA-N
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Description

Isopropyl cyclopropanesulfonate is a chemical compound with the molecular formula C6H12O3S . It contains a total of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, and 1 sulfonate .


Molecular Structure Analysis

The molecular structure of Isopropyl cyclopropanesulfonate includes a three-membered cyclopropane ring and a sulfonate group . The molecule has a molecular weight of 164.23 .


Physical And Chemical Properties Analysis

Isopropyl cyclopropanesulfonate is a white to yellow to brown powder or crystals or liquid . It has a molecular weight of 164.23 and a molecular formula of C6H12O3S .

Scientific Research Applications

  • Scientific Field: Polymer Science

    • Application : Sulfonated molecules, such as Isopropyl cyclopropanesulfonate, are used in the synthesis of polymers . Polysulfones (PSs) are a class of condensation heterochain polymers containing sulfonic groups (‒SO2–) in the main chain .
    • Methods of Application : The first representative of the aromatic PS class was obtained by Johnson in 1965 based on bisphenol A and 4,4′-dichlorodiphenylsulfone . At the first stage of synthesis, the interaction of bisphenol A with sodium hydroxide (molar ratio 1 : 2) in a DMSO/chlorobenzene mixture with azeotropic distillation of water gives the sodium salt of bisphenol A .
    • Results : The thermal resistance and high strength properties of aromatic polysulfones in a wide range of temperatures (–50…+220°C) allow classifying them as polymers of high-performance assignment .
  • Scientific Field: Biomaterials

    • Application : Sulfonated molecules are used in the field of biomaterials . Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .
    • Methods of Application : This review explores the effect of sulfonation and recent innovations in biomaterial applications. It covers hydrogels, scaffolds, and nanoparticles, emphasizing sulfonation’s unique advantages .
    • Results : The impact on cellular responses, including adhesion, proliferation, and differentiation, is discussed .
  • Scientific Field: Pharmaceutical

    • Application : Isopropyl alcohol is used as a solvent in pharmaceutical applications .
    • Methods of Application : Harris, in his studies on Tincture of Iodine, found that isopropyl alcohol as a solvent yields a product equal to the official preparation in iodine content and antiseptic action .
    • Results : Isopropyl alcohol possesses a lower surface tension, a greater fat solvent action, a more rapid killing power on many organisms, is less expensive than other solvents .
  • Scientific Field: Material Science

    • Application : Isopropyl cyclopropanesulfonate is used in the field of material science . It’s often used in the synthesis of various materials due to its unique properties .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific material being synthesized .
    • Results : The results can also vary, but in general, the use of Isopropyl cyclopropanesulfonate can enhance the properties of the synthesized materials .
  • Scientific Field: Chemical Synthesis

    • Application : Isopropyl cyclopropanesulfonate is used in chemical synthesis . It’s often used as a reagent in various chemical reactions .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific reaction .
    • Results : The results can also vary, but in general, the use of Isopropyl cyclopropanesulfonate can enhance the efficiency of the chemical reactions .
  • Scientific Field: Organic Chemistry

    • Application : Cyclopropenes, which are structurally similar to Isopropyl cyclopropanesulfonate, have seen developments in various reactions .
    • Methods of Application : This includes reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .
    • Results : These developments have expanded the utility of cyclopropenes in organic synthesis .
  • Scientific Field: Material Science

    • Application : Isopropyl cyclopropanesulfonate is used in the field of material science . It’s often used in the synthesis of various materials due to its unique properties .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific material being synthesized .
    • Results : The results can also vary, but in general, the use of Isopropyl cyclopropanesulfonate can enhance the properties of the synthesized materials .
  • Scientific Field: Chemical Synthesis

    • Application : Isopropyl cyclopropanesulfonate is used in chemical synthesis . It’s often used as a reagent in various chemical reactions .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific reaction .
    • Results : The results can also vary, but in general, the use of Isopropyl cyclopropanesulfonate can enhance the efficiency of the chemical reactions .
  • Scientific Field: Organic Chemistry

    • Application : Cyclopropenes, which are structurally similar to Isopropyl cyclopropanesulfonate, have seen developments in various reactions .
    • Methods of Application : This includes reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .
    • Results : These developments have expanded the utility of cyclopropenes in organic synthesis .

Safety And Hazards

Isopropyl cyclopropanesulfonate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, immediate measures such as washing off with soap and plenty of water (for skin contact) or rinsing with water for at least 15 minutes (for eye contact) should be taken .

properties

IUPAC Name

propan-2-yl cyclopropanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-5(2)9-10(7,8)6-3-4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRMLHDJNYNCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl cyclopropanesulfonate

Synthesis routes and methods

Procedure details

IPA (11 L) was added to pyridine (1850 g; 1890 mL) at 20° C. with stirring for 1 hour. The solution was cooled to between −10° C. and 2° C. and cyclopropane sulfonic chloride (1100 g) was added dropwise followed by stirring at this temperature for 70 hours. NMR analysis showed 85% of sulfonic chloride was consumed in the reaction. The reaction was cooled to 0° C. and NaOH (312 g) in water (600 mL) was added dropwise. The resultant product was concentrated to dryness and 45° C. and diluted with EtOAc (2750 mL), MTBE (1375 mL). The solution was stirred for 10 minutes and filtered. Heptane (1375 mL) was added, filtered and the filtrate was concentrated to dryness giving 1080 g of product as a red liquid (84% yield). 1H NMR (CDCl3, 400 MHz): δ 4.86 (m, 1H), 2.83 (m, 1H), 1.33 (d, 6H), 0.98-1.10 (m, 4H).
Name
Quantity
11 L
Type
reactant
Reaction Step One
Quantity
1890 mL
Type
solvent
Reaction Step One
Quantity
1100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isopropyl cyclopropanesulfonate
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Isopropyl cyclopropanesulfonate
Reactant of Route 3
Isopropyl cyclopropanesulfonate
Reactant of Route 4
Isopropyl cyclopropanesulfonate
Reactant of Route 5
Isopropyl cyclopropanesulfonate
Reactant of Route 6
Isopropyl cyclopropanesulfonate

Citations

For This Compound
1
Citations
JF King, JYL Lam, G Ferrazzi - The Journal of Organic Chemistry, 1993 - ACS Publications
… ester (10) without any detectable isopropyl cyclopropanesulfonate- 1-d is formed as the major … The lack of any sign of isopropyl cyclopropanesulfonate-! -d or of the [3] betylate16 (6,B = …
Number of citations: 8 pubs.acs.org

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